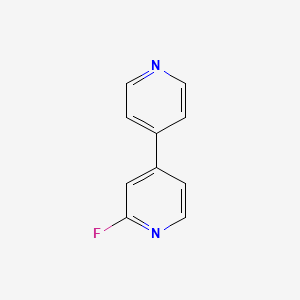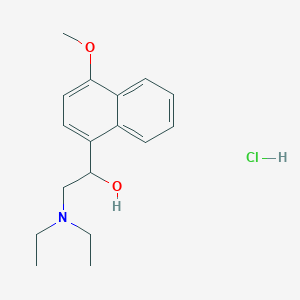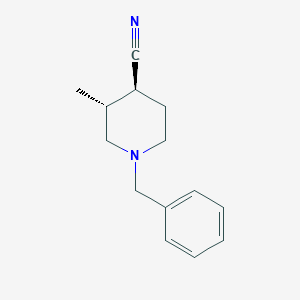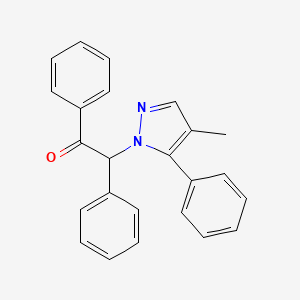![molecular formula C38H54O9 B14022597 4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol] CAS No. 921201-70-9](/img/structure/B14022597.png)
4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) is a complex organic compound with the molecular formula C38H54O9 It is characterized by its three phenolic groups, each substituted with ethoxymethyl groups, connected through an ethane-1,1,1-triyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) typically involves the reaction of 2,6-bis(ethoxymethyl)phenol with a suitable ethane-1,1,1-triyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the formation of the triyl linkage. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related reduced compounds.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as resins and coatings.
Wirkmechanismus
The mechanism of action of 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(METHOXYMETHYL)PHENOL): Similar structure but with methoxymethyl groups instead of ethoxymethyl groups.
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(METHYL)PHENOL): Lacks the ethoxymethyl groups, resulting in different chemical properties.
Uniqueness
4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) is unique due to its ethoxymethyl substitutions, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
921201-70-9 |
|---|---|
Molekularformel |
C38H54O9 |
Molekulargewicht |
654.8 g/mol |
IUPAC-Name |
4-[1,1-bis[3,5-bis(ethoxymethyl)-4-hydroxyphenyl]ethyl]-2,6-bis(ethoxymethyl)phenol |
InChI |
InChI=1S/C38H54O9/c1-8-42-20-26-14-32(15-27(35(26)39)21-43-9-2)38(7,33-16-28(22-44-10-3)36(40)29(17-33)23-45-11-4)34-18-30(24-46-12-5)37(41)31(19-34)25-47-13-6/h14-19,39-41H,8-13,20-25H2,1-7H3 |
InChI-Schlüssel |
FMDWWBYZCPQRAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC(=CC(=C1O)COCC)C(C)(C2=CC(=C(C(=C2)COCC)O)COCC)C3=CC(=C(C(=C3)COCC)O)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


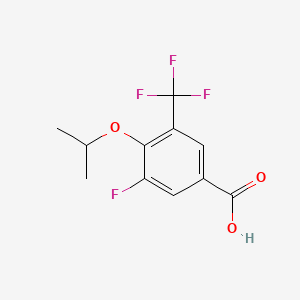
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)

![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
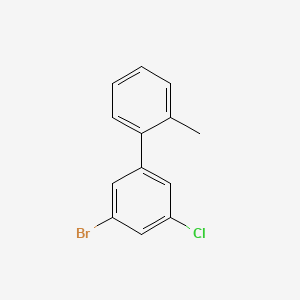
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
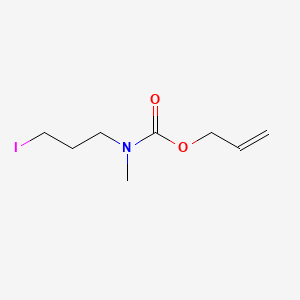
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
